D-Glucose-[6-3H(N)]
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Overview
Description
D-Glucose-[6-3H(N)]: is a radiolabeled form of D-glucose, where the hydrogen atom at the sixth carbon position is replaced with tritium (a radioactive isotope of hydrogen). This compound is widely used in biochemical and biomedical research to study glucose metabolism, transport, and utilization in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucose-[6-3H(N)] is synthesized by introducing tritium into the glucose molecule. The process typically involves the following steps:
Tritiation Reaction: The tritium labeling is achieved by reacting D-glucose with a tritium source under specific conditions.
Purification: The resulting product is purified using chromatographic techniques to ensure the removal of any unreacted tritium and by-products.
Industrial Production Methods: Industrial production of D-Glucose-[6-3H(N)] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-glucose are subjected to tritiation reactions in specialized reactors designed to handle radioactive materials.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and specific activity of the final product.
Chemical Reactions Analysis
Types of Reactions: D-Glucose-[6-3H(N)] undergoes various chemical reactions similar to those of non-labeled D-glucose. These include:
Oxidation: D-Glucose-[6-3H(N)] can be oxidized to form gluconic acid or glucuronic acid under specific conditions.
Reduction: It can be reduced to form sorbitol (glucitol) using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups in D-Glucose-[6-3H(N)] can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid or bromine water are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acyl chlorides or alkyl halides are used for substitution reactions.
Major Products:
Oxidation Products: Gluconic acid, glucuronic acid.
Reduction Products: Sorbitol (glucitol).
Substitution Products: Various esters and ethers.
Scientific Research Applications
D-Glucose-[6-3H(N)] has a wide range of applications in scientific research, including:
Biochemistry: Used to study glucose metabolism and enzymatic pathways in cells.
Biomedicine: Employed in tracing glucose uptake and utilization in tissues, particularly in cancer research to understand tumor metabolism.
Pharmacology: Utilized in drug development to investigate the effects of pharmaceuticals on glucose transport and metabolism.
Mechanism of Action
D-Glucose-[6-3H(N)] exerts its effects by participating in the same metabolic pathways as non-labeled glucose. The tritium label allows researchers to track the molecule’s movement and transformation within biological systems. The primary molecular targets include:
Glucose Transporters: Facilitates the entry of glucose into cells.
Glycolytic Pathway: Involved in the breakdown of glucose to produce energy.
Gluconeogenesis: Participates in the synthesis of glucose from non-carbohydrate precursors.
Comparison with Similar Compounds
2-Deoxy-D-glucose: A glucose analog where the hydroxyl group at the second carbon is replaced with hydrogen.
3-O-Methyl-D-glucose: A glucose analog with a methyl group at the third carbon.
2-Deoxy-2-fluoro-D-glucose: A glucose analog with a fluorine atom at the second carbon.
Uniqueness of D-Glucose-[6-3H(N)]: D-Glucose-[6-3H(N)] is unique due to its radioactive tritium label, which allows for precise tracking and measurement of glucose metabolism and transport in biological systems. This makes it an invaluable tool in research applications where understanding glucose dynamics is crucial .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2T2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-QRIVNNGASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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